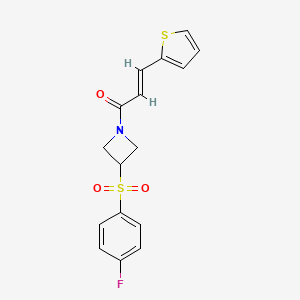
Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate is a derivative of indolizine, a nitrogen-containing heterocycle . It has been studied for its potential biological activities . Notably, it has shown promising anti-tubercular activity against the H37Rv and multidrug-resistant Mycobacterium tuberculosis strains .
Synthesis Analysis
The synthesis of indolizines, including Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate, has been achieved through various methods. One approach involves the use of 4-aminopyridine and different phenacyl bromides in acetone, followed by reacting with electron-deficient acetylenes in the presence of a potassium carbonate base with anhydrous DMF solvent .Molecular Structure Analysis
Indolizine is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids . The indolizine skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The synthesis of indolizines has been achieved through various chemical reactions. Classical methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have also been developed in recent years . These include transition metal-catalyzed reactions and approaches based on oxidative coupling .科学的研究の応用
Synthesis of Novel Compounds
Research efforts have been directed towards the synthesis of novel indolizine derivatives, such as Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate, showcasing its versatility as a precursor in organic synthesis. For instance, the synthesis and transformations of Ethyl 3-(Benzoylamino)-1H-indole-2-carboxylates involved the preparation of various derivatives by heating with polyphosphoric acid, leading to debenzoylated hydrazide and other compounds upon reaction with hydrazine hydrate or aqueous sodium hydroxide (Cucek & Verček, 2008).
Antioxidant and Antibacterial Properties
A study described an efficient synthesis of novel ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives, showcasing their in vitro antioxidant properties using a DPPH scavenging method. Among these compounds, specific derivatives exhibited significant antioxidant potency, along with potent antibacterial activity, highlighting their potential in medicinal chemistry (Uppar et al., 2020).
Photoluminescence and Optical Properties
The unusual blue-shifted acid-responsive photoluminescence behavior in 6-Amino-8-cyanobenzo[1,2-b]indolizines, a related class of photoluminescent materials, has been explored. These compounds exhibit reversible pH-dependent optical properties with a dramatic blue shift in fluorescence emission upon protonation, presenting applications in sensing and materials science (Outlaw et al., 2016).
Anticancer Activity
The discovery of new apoptosis-inducing agents based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate for breast cancer showcases the compound's utility in synthesizing novel agents with potential therapeutic applications. These compounds have been evaluated for their cytotoxicity in vitro against cancer cell lines, with some showing significant antiproliferative potential (Gad et al., 2020).
将来の方向性
Given its promising anti-tubercular activity, Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate warrants further development. It may represent a novel promising class of InhA inhibitors and multi-targeting agents to combat drug-sensitive and drug-resistant Mycobacterium tuberculosis strains .
特性
IUPAC Name |
ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(23)15-14-6-4-5-11-21(14)17(16(15)20)18(22)13-9-7-12(2)8-10-13/h4-11H,3,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVSLRYDKZUXQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2371938.png)
![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/structure/B2371939.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2371940.png)
![(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B2371943.png)
![methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate](/img/structure/B2371945.png)

![2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone](/img/structure/B2371948.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)
![cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2371950.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2371953.png)
![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2371955.png)
![3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2371958.png)

